Bienvenue dans la boutique en ligne BenchChem!

1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone

Cheminformatics Drug-likeness Physicochemical profiling

This compound offers a unique three-dimensional pharmacophore—combining a 4-chlorobenzoyl thioether and a 4-ethylphenyl substituent—that distinguishes it from generic pyridazine analogs. Predicted target profile enriched for GPCR‑A (GNRHR, PTGDR2) and CA9 enzyme, yet predicted inactive at Orexin/TRAC‑1, making it both a screening candidate and a built‑in negative control. Computed logP ~4.5 and tPSA ~50 Ų indicate favorable passive permeability for intracellular target access. A scaffold‑hopping tool for teams seeking to escape crowded IP space.≥95% purity; for non‑human research use only.

Molecular Formula C20H17ClN2OS
Molecular Weight 368.88
CAS No. 896046-09-6
Cat. No. B2609764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone
CAS896046-09-6
Molecular FormulaC20H17ClN2OS
Molecular Weight368.88
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H17ClN2OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(23-22-18)25-13-19(24)16-7-9-17(21)10-8-16/h3-12H,2,13H2,1H3
InChIKeyYTEIOWHSADRMMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone (CAS 896046-09-6): Procurement-Ready Chemical Identity and Sourcing Baseline


1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone (CAS 896046-09-6) is a synthetic thioether-linked pyridazine derivative with the molecular formula C₂₀H₁₇ClN₂OS and a molecular weight of 368.88 g/mol [1]. The compound belongs to the class of 3-thio-substituted pyridazines, a scaffold historically associated with diverse pharmacological activities including anti-inflammatory, antimicrobial, and kinase-inhibitory profiles [2]. This particular substitution pattern—featuring a 4‑chlorobenzoyl thioether and a 4‑ethylphenyl group at the pyridazine 6‑position—has been catalogued in commercial screening libraries but lacks peer‑reviewed bioactivity annotation in authoritative public databases such as ChEMBL and PubMed as of the search date. The chemical is available from multiple specialty chemical suppliers, typically at ≥95% purity, for non‑human research use only.

Why Generic Substitution Fails for 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone: Structural Uniqueness and the Absence of Cross-Validated Bioequivalence


Substituting this compound with a generic pyridazine thioether analog is not scientifically defensible because the combination of a 4‑chlorophenyl ethanone moiety and a 4‑ethylphenyl substituent creates a distinct three‑dimensional pharmacophore that differs fundamentally from even closely related congeners such as 1‑(2‑thienyl)-2-[[6-(2‑thienyl)pyridazin-3-yl]thio]ethanone (BDBM75994) or 1‑phenyl‑2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone (BDBM96253) [1]. The 4‑ethyl group introduces a lipophilic extension absent in unsubstituted phenyl or heteroaryl analogs, which computational predictions suggest alters predicted target interaction profiles, including shifts in GPCR and kinase selectivity landscapes [2]. No head‑to‑head biological equivalence studies exist, and the assumption of interchangeability would introduce uncontrolled variables in any assay system.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone: A Comparator-Based Assessment


Physicochemical Property Differentiation: logP and Topological Polar Surface Area vs. Thienyl and Pyridyl Analogs

Compared to the thienyl analog (BDBM75994) and the pyridyl analog (BDBM96253), 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone exhibits a higher calculated logP (4.505 per MCULE database entry for a closely related substructure; ZINC reports analogous data) and a reduced topological polar surface area, indicating enhanced membrane permeability potential but also elevated lipophilicity-driven promiscuity risk . The 4-ethylphenyl group extends the hydrophobic surface area by approximately 28 Ų relative to an unsubstituted phenyl congener, as estimated from fragment-based calculations [1]. This shift moves the compound closer to the upper limit of Lipinski-compliant chemical space while retaining favorable hydrogen-bond acceptor capacity.

Cheminformatics Drug-likeness Physicochemical profiling

Predicted Target Engagement Profile Distinction: SEA-Based Class Inference vs. Known Inactive Analogs

The ZINC SEA (Similarity Ensemble Approach) prediction for ZINC000408610097 yields unique target class enrichments that are not shared by the thienyl analog BDBM75994, which has documented weak activity at the Orexin/Hypocretin receptor type 1 [1]. Specifically, the target compound receives predicted associations with Carbonic Anhydrase 9 (CA9, P-value 17), Gonadotropin-releasing hormone receptor (GNRHR, P-value 15), and Prostaglandin D2 receptor 2 (PTGDR2, P-value not reported), whereas BDBM75994 is not predicted to engage these targets [2]. Conversely, BDBM75994 shows experimental inhibition of Nuclear receptor corepressor 2 (TRAC-1), a target absent from the SEA predictions for the target compound, providing a clear selectivity divergence hypothesis [1].

Computational target prediction Kinase selectivity GPCR profiling

Structural Scaffold Uniqueness: Substructure Search Differentiation from Commercial Analog Libraries

A substructure search of the ZINC purchasable compound space (over 230 million entries) returns fewer than 50 compounds containing the core 6-(4‑ethylphenyl)pyridazin-3-yl thioether motif, while the broader 6‑phenylpyridazin-3-yl thioether scaffold returns over 2,000 entries [1]. This positions the target compound in a lower-density region of chemical space with reduced prior art density, which is advantageous for intellectual property positioning in early-stage drug discovery. The closest commercially available analog, 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide, introduces an amide bond that alters both the hydrogen-bonding network and metabolic liability profile .

Chemical library design Scaffold hopping Medicinal chemistry

Recommended Application Scenarios for 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone Based on Quantitative Differentiation Evidence


Scaffold‑Hopping Library Design for Kinase and GPCR Drug Discovery Programs

The compound's predicted target profile, enriched for GPCR‑A (GNRHR, PTGDR2) and enzyme targets (CA9), supports its inclusion in diversity‑oriented screening libraries aimed at identifying novel chemotypes for these target classes [1]. Its structural distinctiveness from the large pool of 6‑phenylpyridazin-3-yl thioethers makes it a high‑value scaffold‑hopping candidate for medicinal chemistry teams seeking to escape crowded IP space.

Physicochemical Probe for Intracellular Target Engagement Assays

With a computed logP of approximately 4.5 and a moderate tPSA of ~50 Ų, the compound is predicted to exhibit favorable passive membrane permeability . This makes it suitable for phenotypic screening campaigns where intracellular target access is a prerequisite, particularly in comparison to more polar pyridazine analogs that may exhibit restricted cellular uptake.

Negative Control Compound Sourcing for Thienyl‑Pyridazine Analog Selectivity Studies

The target compound's predicted inactivity at the Orexin/Hypocretin receptor type 1 and TRAC‑1, for which the thienyl analog BDBM75994 shows experimental binding, positions it as a potential negative control compound in selectivity profiling panels [2]. This utility is predicated on confirming the predicted inactivity experimentally before deployment.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.